molecular formula C13H13NO2 B15123787 1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)-

1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)-

Cat. No.: B15123787
M. Wt: 215.25 g/mol
InChI Key: XMHTVHMNIRQGLA-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with a carboxylic acid group at the second position and a 3,4-dimethylphenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)- typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Pyrrole N-oxides.

    Reduction: Pyrrole alcohols, pyrrole aldehydes.

    Substitution: Halogenated pyrroles, nitrated pyrroles.

Scientific Research Applications

1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-8-3-4-10(7-9(8)2)11-5-6-12(14-11)13(15)16/h3-7,14H,1-2H3,(H,15,16)

InChI Key

XMHTVHMNIRQGLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(N2)C(=O)O)C

Origin of Product

United States

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